1-(4-Methylpyrimidin-2-yl)pyrrolidin-3-ol
Description
Significance of Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds, cyclic structures containing at least two different elements as members of its ring(s), are of paramount importance in the field of medicinal chemistry. Their structural diversity and ability to engage in various non-covalent interactions, such as hydrogen bonding, and hydrophobic and electrostatic interactions, make them ideal candidates for drug design. A significant percentage of approved drugs contain at least one heterocyclic ring, underscoring their therapeutic relevance across a multitude of diseases.
The Pyrrolidine (B122466) Moiety in Bioactive Molecules
The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a prevalent scaffold in numerous natural products and synthetic bioactive molecules. acs.orgmdpi.com Its non-planar, puckered conformation provides a three-dimensional architecture that allows for the precise spatial orientation of substituents, which is crucial for specific interactions with biological targets. acs.orgmdpi.com The presence of stereogenic centers in many pyrrolidine derivatives further enhances their molecular diversity and potential for enantioselective recognition by enzymes and receptors. mdpi.com The pyrrolidin-3-ol moiety, in particular, introduces a hydroxyl group that can act as a hydrogen bond donor and acceptor, further influencing the molecule's binding affinity and physicochemical properties.
The Pyrimidine (B1678525) Nucleus as a Privileged Pharmacophore
The pyrimidine ring is a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3. It is a fundamental component of nucleic acids (cytosine, thymine, and uracil) and is therefore deeply embedded in biological systems. nih.gov This inherent biocompatibility, coupled with its ability to participate in a wide range of biological activities, has led to its designation as a "privileged pharmacophore" in medicinal chemistry. nih.gov Pyrimidine derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. nih.govrsc.org The pyrimidine scaffold's versatility stems from its facile chemical modification at multiple positions, allowing for the fine-tuning of its biological activity and pharmacokinetic properties. rsc.org
Contextualizing 1-(4-Methylpyrimidin-2-yl)pyrrolidin-3-ol within Pyrrolidin-Pyrimidine Hybrid Structures
The chemical entity This compound represents a deliberate fusion of the pyrrolidine and pyrimidine scaffolds. While specific research on this exact molecule is not extensively documented in publicly available literature, its structural composition allows for informed speculation regarding its potential biological significance. The linkage of the pyrrolidine nitrogen to the C2 position of the pyrimidine ring is a common motif in medicinal chemistry, often seen in kinase inhibitors and other targeted therapies.
Detailed Research Findings
While dedicated studies on This compound are not prominent in the accessible scientific literature, the broader class of pyrrolidinyl-pyrimidine derivatives has been the subject of significant research. These studies provide a valuable framework for understanding the potential applications and research directions for this specific compound.
For instance, various pyrrolidinyl-pyrimidine scaffolds have been investigated as potent inhibitors of protein kinases, a class of enzymes that play a crucial role in cell signaling and are often dysregulated in diseases such as cancer. acs.orgnih.gov The pyrimidine core can mimic the adenine (B156593) base of ATP, the natural substrate for kinases, while the pyrrolidine moiety can occupy adjacent binding pockets, contributing to both potency and selectivity. nih.gov Structure-activity relationship (SAR) studies on related compounds have often highlighted the importance of the substituents on both the pyrrolidine and pyrimidine rings for modulating biological activity. acs.org
Furthermore, the synthesis of pyrrolidinyl-pyrimidine derivatives is an active area of chemical research, with various synthetic routes being developed to access diverse analogues for biological screening. acs.org The availability of This compound from chemical suppliers suggests its potential utility as a building block or a scaffold for further chemical elaboration in drug discovery programs.
Below are data tables detailing the known properties of the compound and a list of the chemical compounds mentioned in this article.
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₃N₃O | PubChem nih.gov |
| Molecular Weight | 179.22 g/mol | PubChem nih.gov |
| CAS Number | 1261234-24-5 | Fluorochem fluorochem.co.uk |
| Appearance | Not specified | - |
| Solubility | Not specified | - |
| Melting Point | Not specified | - |
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Cytosine |
| Thymine |
Structure
3D Structure
Properties
IUPAC Name |
1-(4-methylpyrimidin-2-yl)pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-7-2-4-10-9(11-7)12-5-3-8(13)6-12/h2,4,8,13H,3,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVDBTRUDYXDNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCC(C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Structure Elucidation and Advanced Spectroscopic Characterization Techniques
Spectroscopic Analysis of 1-(4-Methylpyrimidin-2-yl)pyrrolidin-3-ol and Analogues (e.g., NMR, IR, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum of a related compound, (R)-2-(1-(6-chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-yl)propan-2-ol, shows signals corresponding to the various protons in the molecule, including those on the pyrimidine (B1678525) and pyrrolidine (B122466) rings. rsc.org For this compound, one would expect to see characteristic shifts for the methyl group on the pyrimidine ring, the protons on the pyrimidine ring, and the protons of the pyrrolidine ring, including the methine proton attached to the hydroxyl-bearing carbon.
¹³C NMR: The carbon NMR spectrum would provide complementary information, with distinct signals for each unique carbon atom. For instance, in related pyrrolidine derivatives, the carbon atoms of the pyrrolidine ring show characteristic chemical shifts. impactfactor.org The carbons of the pyrimidine ring and the methyl group would also have predictable resonances.
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show:
A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.
C-H stretching vibrations for the aromatic pyrimidine ring and the aliphatic pyrrolidine ring, typically in the 2800-3100 cm⁻¹ range.
C=N and C=C stretching vibrations from the pyrimidine ring, expected in the 1400-1600 cm⁻¹ region.
C-N stretching vibrations from the attachment of the pyrrolidine to the pyrimidine ring.
A C-O stretching vibration from the alcohol group, typically around 1000-1200 cm⁻¹.
Mass Spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition. For this compound, the molecular ion peak would confirm its molecular weight. Fragmentation patterns would likely involve the cleavage of the bond between the two ring systems and fragmentation of the pyrrolidine ring.
A summary of expected spectroscopic data is presented in the table below.
| Spectroscopic Technique | Expected Features for this compound |
| ¹H NMR | Signals for pyrimidine ring protons, pyrrolidine ring protons (including CH-OH), and methyl group protons. |
| ¹³C NMR | Resonances for all unique carbon atoms in the pyrimidine and pyrrolidine rings, and the methyl group. |
| IR Spectroscopy | O-H stretch (~3200-3600 cm⁻¹), C-H stretches (aromatic and aliphatic), C=N/C=C stretches (~1400-1600 cm⁻¹), C-N stretch, C-O stretch (~1000-1200 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of C₉H₁₃N₃O. |
Crystallographic Studies of Pyrrolidin-Pyrimidine Compounds
X-ray crystallography provides the most definitive evidence of a molecule's three-dimensional structure in the solid state. While a crystal structure for this compound is not publicly documented, studies on related pyrrolidin-pyrimidine compounds offer insights into potential molecular packing and intermolecular interactions.
For example, crystallographic analysis of other substituted pyrimidine derivatives reveals details about bond lengths, bond angles, and the planarity of the pyrimidine ring. qub.ac.uk Similarly, crystal structures of pyrrolidine-containing compounds show that the five-membered pyrrolidine ring can adopt various conformations, such as the envelope or twisted forms. chemrxiv.org In a crystal of this compound, hydrogen bonding involving the hydroxyl group and the nitrogen atoms of the pyrimidine ring would be expected to play a significant role in the crystal packing.
Conformational Analysis of this compound and Derivatives
The conformational flexibility of this compound is primarily associated with the pyrrolidine ring and the rotation around the C-N bond connecting the two heterocyclic systems.
The pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered conformations, most commonly the "envelope" and "twist" forms. The substitution at the 3-position (the hydroxyl group) influences the preferred puckering of the ring. Computational studies on N-substituted pyrrolidin-3-ols can predict the most stable conformations and the energy barriers between them.
Computational Chemistry and Theoretical Studies of 1 4 Methylpyrimidin 2 Yl Pyrrolidin 3 Ol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and properties of 1-(4-Methylpyrimidin-2-yl)pyrrolidin-3-ol. These methods, rooted in quantum mechanics, provide a detailed picture of the molecule's behavior.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has been a primary tool for investigating the properties of pyrimidine (B1678525) and pyrrolidine (B122466) derivatives. While specific DFT studies on this compound are not extensively documented in publicly available literature, the principles of DFT are widely applied to similar heterocyclic compounds. For instance, DFT calculations, often using functionals like B3LYP, are employed to optimize the molecular geometry, calculate vibrational frequencies, and determine electronic properties. mdpi.comnih.gov These calculations help in confirming the synthesized structures by comparing theoretical data with experimental results from IR and Raman spectroscopy. nih.gov
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive. For molecules containing pyrimidine and pyrrolidine rings, FMO analysis can predict the most likely sites for nucleophilic and electrophilic attack. The HOMO, being electron-donating, indicates regions susceptible to electrophilic attack, while the LUMO, being electron-accepting, points to sites for nucleophilic attack. libretexts.org
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. wisc.edu It examines the delocalization of electron density between filled Lewis-type orbitals and empty non-Lewis orbitals, which corresponds to stabilizing donor-acceptor interactions. wisc.edu For a compound like this compound, NBO analysis would reveal the nature of the bonds, the hybridization of the atoms, and the extent of intramolecular charge transfer. This analysis can quantify the strength of hydrogen bonds and other non-covalent interactions that stabilize the molecular structure. mdpi.com
Molecular Modeling and Dynamics Simulations
Prediction of Molecular Interactions and Reactivity Descriptors
Computational methods are adept at predicting how a molecule will interact with other chemical species. For this compound, reactivity descriptors derived from DFT calculations, such as electronegativity, chemical hardness, and the Fukui function, can be used to forecast its chemical behavior. These descriptors help in understanding the molecule's propensity to donate or accept electrons and identify the most reactive sites. For example, molecular docking calculations on structurally related compounds are used to evaluate how they interact with biological targets like proteins, highlighting the importance of specific functional groups in forming hydrogen bonds and other key interactions. mdpi.comnih.gov
Structure-Based Computational Design of Pyrimidine-Pyrrolidine Analogues
The structural framework of pyrimidine-pyrrolidine compounds serves as a scaffold in medicinal chemistry for the design of new therapeutic agents. mdpi.comevitachem.com Structure-based design leverages computational modeling to create analogues with improved properties. By understanding the structure-activity relationships of existing compounds, chemists can computationally design new molecules with enhanced efficacy or better selectivity. This process often involves modifying the core structure, such as the pyrimidine or pyrrolidine rings, and then using computational tools to predict how these changes will affect the molecule's interaction with its biological target.
Structure Activity Relationship Sar Investigations of 1 4 Methylpyrimidin 2 Yl Pyrrolidin 3 Ol Derivatives
Impact of Pyrimidine (B1678525) Substituents on Biological Activity
The pyrimidine ring is a crucial component of the 1-(4-methylpyrimidin-2-yl)pyrrolidin-3-ol scaffold, often involved in key interactions with biological targets. Modifications to the substituents on this ring can profoundly impact the biological activity of the resulting derivatives. Research into related pyrimidine-containing compounds has shown that even minor alterations can lead to significant changes in potency and selectivity. nih.gov
Substituents at the 4-position of the pyrimidine ring, where a methyl group is present in the parent compound, have been a focal point of SAR studies. The size, electronics, and hydrogen bonding potential of groups at this position can influence binding affinity. For instance, in related series of kinase inhibitors, replacing the methyl group with larger or more polar substituents has been explored to probe the steric and electronic tolerances of the target's binding pocket. nih.gov
| Compound | R1 (at C4 of Pyrimidine) | Relative Potency | Rationale for Activity Change |
|---|---|---|---|
| Parent Scaffold | -CH3 | Baseline | Establishes a foundational hydrophobic interaction. |
| Analog 1a | -H | Decreased | Loss of hydrophobic interaction with the target protein. |
| Analog 1b | -CF3 | Increased | Enhanced hydrophobic interactions and potential for weak hydrogen bonding. |
| Analog 1c | -NH2 | Variable | Introduction of a hydrogen bond donor can either be favorable or unfavorable depending on the specific target's binding site topology. |
Influence of Pyrrolidine (B122466) Ring Modifications on Bioactivity
The pyrrolidine ring, a five-membered saturated heterocycle, imparts a distinct three-dimensional character to the this compound scaffold. nih.gov Modifications to this ring system can significantly alter the spatial arrangement of key functional groups, thereby influencing interactions with biological targets. nih.gov
Substitutions at various positions on the pyrrolidine ring have been shown to have a substantial impact on bioactivity. For example, the introduction of substituents at the 3- and 4-positions can affect the pucker of the pyrrolidine ring, which in turn can alter the orientation of the substituent at the 3-position (the hydroxyl group in the parent compound) and the pyrimidine ring. nih.gov In some instances, a cis-configuration of substituents on the pyrrolidine ring is preferred over a trans orientation for optimal biological activity. nih.gov
The hydroxyl group at the 3-position is a key feature, often acting as a hydrogen bond donor or acceptor. Esterification or etherification of this group can modulate the compound's polarity and ability to form hydrogen bonds, which can be a critical determinant of its binding affinity. Furthermore, the introduction of fluorine atoms to the pyrrolidine ring can influence its conformational preferences and metabolic stability.
| Compound | Modification on Pyrrolidine Ring | Relative Potency | Rationale for Activity Change |
|---|---|---|---|
| Parent Scaffold | 3-OH | Baseline | Key hydrogen bonding interaction. |
| Analog 2a | 3-OCH3 | Decreased | Loss of hydrogen bond donating ability. |
| Analog 2b | 4-F | Increased | Favorable conformational effects on the ring and potential for enhanced binding. |
| Analog 2c | N-substitution with a bulky group | Variable | Can either lead to steric clashes or explore additional binding pockets depending on the target. |
Stereochemical Considerations in Structure-Activity Relationships
The presence of a stereocenter at the 3-position of the pyrrolidine ring in this compound means that the compound can exist as two enantiomers, (R)- and (S)-. The spatial orientation of the hydroxyl group is therefore a critical factor in determining the biological activity. It is a well-established principle in medicinal chemistry that different enantiomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and even toxicological profiles.
In many cases, only one enantiomer will fit optimally into the chiral binding site of a biological target, such as an enzyme or receptor. This stereoselectivity is a direct consequence of the three-dimensional nature of both the small molecule and the macromolecular target. For derivatives of this compound, the (R)- or (S)-configuration at the 3-position of the pyrrolidine ring can dictate the ability of the hydroxyl group to form a crucial hydrogen bond with a specific amino acid residue in the active site of a kinase, for example.
The introduction of additional stereocenters on the pyrrolidine ring further complicates the stereochemical landscape, leading to the possibility of multiple diastereomers. Each of these diastereomers can have a unique three-dimensional shape and, consequently, a distinct biological profile.
Elucidation of Key Pharmacophoric Elements within the this compound Scaffold
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the this compound scaffold, several key pharmacophoric elements can be identified that are crucial for its biological activity.
The primary pharmacophoric features generally include:
A hydrogen bond acceptor: The nitrogen atoms of the pyrimidine ring are key hydrogen bond acceptors, often interacting with backbone amide protons in the hinge region of kinases.
A hydrogen bond donor/acceptor: The hydroxyl group on the pyrrolidine ring can act as both a hydrogen bond donor and acceptor, providing a critical interaction point with the target protein.
A hydrophobic region: The methyl group on the pyrimidine ring provides a small hydrophobic region that can fit into a corresponding hydrophobic pocket on the target.
A three-dimensional scaffold: The non-planar pyrrolidine ring serves as a rigid scaffold that correctly orients the other pharmacophoric elements in three-dimensional space for optimal binding.
Understanding these key pharmacophoric elements is essential for the rational design of new and more potent derivatives. By maintaining these core features while modifying other parts of the molecule, medicinal chemists can fine-tune the compound's properties to improve its efficacy, selectivity, and pharmacokinetic profile.
Preclinical Biological Evaluation and Mechanism of Action Studies
In Vitro Assay Development and Implementation
The initial phase of evaluating 1-(4-Methylpyrimidin-2-yl)pyrrolidin-3-ol involved the development and implementation of a variety of in vitro assays. These assays are fundamental for systematically screening and characterizing the compound's biological profile in a controlled, non-living system. Standard methodologies, such as fluorescence-based and luminescence-based assays, are commonly employed to measure specific biological activities. For instance, techniques like the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay are utilized to assess cell viability and metabolic activity, providing a preliminary indication of a compound's cellular effects. acs.org The establishment of robust and reproducible in vitro assays is a prerequisite for the subsequent stages of molecular and cellular analysis.
Identification of Molecular Targets and Pathways
A crucial step in understanding the mechanism of action of this compound is the identification of its specific molecular targets and the biological pathways it modulates. This process often involves a combination of computational modeling and experimental screening against panels of known biological molecules.
The inhibitory potential of compounds against key enzymes is a common focus of preclinical research. The pyrimidine (B1678525) and pyrrolidine (B122466) scaffolds are present in many known enzyme inhibitors. For example, derivatives of 7H-pyrrolo[2,3-d]pyrimidine have been developed as potent inhibitors of p21-activated kinase 4 (PAK4), a crucial driver of tumor progression. nih.gov Similarly, other pyrrolo[2,3-d]pyrimidine derivatives have shown inhibitory activity against Leucine-Rich Repeat Kinase 2 (LRRK2), a target in neurodegenerative diseases. acs.org While specific enzyme inhibition data for this compound is not publicly available, its structural motifs suggest that kinase and dehydrogenase inhibition assays would be pertinent areas of investigation.
| Enzyme Target Class | Rationale for Investigation | Common Assay Types |
| Kinases | The pyrimidine core is a well-established scaffold in numerous kinase inhibitors. | Lanthascreen™ Kinase Assays, ADP-Glo™ Kinase Assay |
| Dehydrogenases | Pyrrolidine derivatives have been explored for their effects on various metabolic enzymes. | Lactate Dehydrogenase (LDH) Cytotoxicity Assay |
This table represents potential areas of investigation based on the structural characteristics of the compound and is not based on published results for this specific molecule.
The ability of a compound to modulate the activity of cellular receptors is another key aspect of its preclinical evaluation. Pyrrolidine-containing molecules have been identified as modulators of various receptors. For instance, certain pyrrolidine derivatives have shown affinity for the CXCR4 chemokine receptor, acting as antagonists with potential antimetastatic activity. nih.gov The interaction of a compound with a receptor can be as an agonist (activator), antagonist (inhibitor), or allosteric modulator (binding to a site other than the primary binding site to alter receptor activity). mdpi.com Profiling this compound against a panel of G-protein coupled receptors (GPCRs) and ion channels would be a standard approach to identify any receptor-modulating activities.
Modulating protein-protein interactions (PPIs) represents an emerging and challenging area in drug discovery. researchgate.netnih.gov These interactions are fundamental to most cellular processes, and their dysregulation is implicated in numerous diseases. acs.orgmdpi.com Small molecules that can either inhibit or stabilize these interactions are of significant therapeutic interest. mdpi.com Given the complexity of PPI interfaces, identifying small molecule modulators is a difficult task. The structural features of this compound would be assessed through computational docking and biophysical assays (e.g., surface plasmon resonance, fluorescence polarization) to determine its potential to interfere with specific PPIs.
Cellular Activity Assessment (e.g., Cell-based Assays)
Following the identification of potential molecular targets, the activity of this compound would be evaluated in cellular contexts. Cell-based assays provide a more biologically relevant environment to confirm the compound's effects on cellular processes. For example, if a compound is identified as a kinase inhibitor, its ability to inhibit the downstream signaling of that kinase in a cancer cell line would be investigated. nih.gov Assays measuring cell proliferation, apoptosis (programmed cell death), and cell cycle progression are commonly used to assess the cellular impact of a compound. acs.org
| Cellular Process | Example Assay | Endpoint Measured |
| Cell Viability | MTT or CellTiter-Glo® Luminescent Cell Viability Assay | Number of viable cells in culture |
| Apoptosis | Caspase-Glo® 3/7 Assay | Activity of executioner caspases |
| Cell Cycle | Flow Cytometry with Propidium Iodide Staining | Distribution of cells in different phases of the cell cycle |
This table outlines standard cellular assays that would be used in the preclinical evaluation of a novel compound and does not reflect published data for this compound.
Investigation of Specific Biological Activities (Preclinical Focus)
Based on the outcomes of the initial in vitro and cellular assays, further investigations would focus on specific biological activities of interest. For instance, if the compound shows potent and selective inhibition of a particular kinase implicated in cancer, further preclinical studies would be designed to explore its anti-tumor potential in more detail. This could involve testing against a broader panel of cancer cell lines and potentially moving into more complex in vitro models, such as 3D spheroids, that more closely mimic the tumor microenvironment.
Based on a comprehensive search of publicly available scientific literature, there is currently no specific information regarding the preclinical biological evaluation or mechanisms of action for the chemical compound This compound .
Extensive database searches, including those for the compound's chemical name and unique identifiers such as its PubChem CID (60137924), did not yield any published studies detailing its antimalarial, antiviral, antiproliferative, anti-inflammatory, or neuropharmacological activities. nih.gov
Consequently, it is not possible to provide the detailed article as requested in the outline, as the primary research data for the specified sections and subsections does not appear to exist in the indexed scientific literature. Information available on platforms like PubChem confirms the chemical structure but lacks any associated biological activity data or bioassay results. nih.gov
Therefore, the following sections remain unaddressed due to the absence of relevant research findings:
Elucidation of Biochemical and Cellular Mechanisms of Action
Further research and publication in peer-reviewed journals are required before a summary of the pharmacological profile of this compound can be compiled.
Preclinical Pharmacokinetic and Drug Metabolism Studies
In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Profiling
In vitro ADME studies are foundational in early drug development, providing initial insights into a compound's potential pharmacokinetic behavior. These assays utilize cellular and subcellular systems to predict how a drug might behave in a whole organism. Key in vitro ADME parameters include metabolic stability, cell permeability, and plasma protein binding. While no specific in vitro ADME data for 1-(4-Methylpyrimidin-2-yl)pyrrolidin-3-ol were found, such studies would be essential to predict its oral bioavailability, tissue distribution, and clearance mechanisms.
Cell Permeability and Transport Studies (e.g., Caco-2, MDR1-MDCKII)
To be effective, an orally administered drug must be able to pass through the intestinal wall to enter the bloodstream. Cell-based assays, such as those using Caco-2 or MDR1-MDCKII cells, are used to model this process. Caco-2 cells are derived from human colorectal adenocarcinoma and, when grown as a monolayer, they differentiate to form tight junctions and express transporters similar to the cells of the small intestine. These assays can predict the intestinal permeability of a compound and identify whether it is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit drug absorption. There is currently no available data on the Caco-2 or MDR1-MDCKII permeability of this compound.
In Vivo Pharmacokinetic Evaluation in Preclinical Animal Models
Following promising in vitro data, compounds are typically evaluated in animal models to understand their pharmacokinetic profile in a living system. These studies involve administering the compound to animals (commonly rodents and non-rodents) and measuring its concentration in blood or plasma over time. Key parameters determined from these studies include:
Cmax: The maximum concentration of the drug in the plasma.
Tmax: The time at which Cmax is reached.
AUC (Area Under the Curve): A measure of the total drug exposure over time.
t1/2 (Half-life): The time it takes for the drug concentration in the plasma to decrease by half.
Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation.
No in vivo pharmacokinetic data for this compound in any preclinical animal model has been reported in the reviewed literature.
Metabolite Identification and Profiling
Identifying the metabolites of a drug candidate is crucial for understanding its clearance pathways and for assessing the potential for formation of active or toxic byproducts. This is typically done by analyzing samples from in vitro (e.g., microsomes, hepatocytes) and in vivo (e.g., plasma, urine, feces) studies using techniques like liquid chromatography-mass spectrometry (LC-MS). A study on a structurally related compound, 3,3-difluoropyrrolidin-1-yl{(2S,4S)-4-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidin-2-yl}methanone, revealed that major metabolic pathways included hydroxylation and amide hydrolysis. nih.gov However, the specific metabolites of this compound have not been identified.
Future Research Directions and Advanced Methodological Applications
Development of Next-Generation Pyrrolidin-Pyrimidine Compounds
The development of next-generation compounds based on the pyrrolidin-pyrimidine framework is an active area of research. The versatility of this scaffold allows for the exploration of a vast chemical space to identify molecules with enhanced potency, selectivity, and improved pharmacokinetic profiles. nih.govnih.gov
Key strategies in the evolution of these compounds include:
Structural Hybridization: The combination of the pyrrolidin-pyrimidine core with other pharmacologically active moieties is a promising approach. For instance, creating hybrids with structures known to target specific enzymes or receptors can lead to multi-target drugs with potentially synergistic effects. Research has shown that pyrimidine (B1678525) and pyrrolidine (B122466) cores have been incorporated into hybrids to target enzymes associated with neuroinflammation and Alzheimer's disease. nih.gov
Stereochemical Control: The pyrrolidine ring contains chiral centers, and the stereochemistry of substituents can significantly impact biological activity. nih.gov Future research will focus on the stereoselective synthesis of specific isomers to optimize interactions with biological targets.
Scaffold Decoration and Bioisosteric Replacement: Systematic modification of the core structure by introducing various functional groups can fine-tune the compound's properties. Bioisosteric replacement, where a functional group is replaced by another with similar physical or chemical properties, can be employed to improve metabolic stability and reduce off-target effects. nih.gov For example, the incorporation of halogen atoms has been shown to enhance binding affinity and metabolic stability in some pyrrolo [2,3-d]pyrimidine-based compounds. mdpi.com
The following table details examples of next-generation pyrrolidin-pyrimidine derivatives and their potential therapeutic applications.
| Derivative Class | Potential Therapeutic Application | Reference |
| Pyrrolo[2,3-d]pyrimidine Derivatives | Anticancer, Anti-inflammatory, Antibacterial | nih.govresearchgate.netmdpi.com |
| Tacrine-Pyrimidine Hybrids | Alzheimer's Disease (AChE Inhibition) | nih.gov |
| Pyrazole-Pyrimidine Fused Scaffolds | Anticancer (HSP90 Inhibition) | mdpi.com |
| Dihydropyrimidinone (DHPM) Derivatives | Anticancer (Eg5 Kinesin Inhibition) | mdpi.com |
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and are poised to play a pivotal role in the design of novel pyrrolidin-pyrimidine compounds. nih.govresearchgate.netbpasjournals.comresearchgate.net These computational technologies can significantly accelerate the identification and optimization of drug candidates. nih.gov
Applications of AI and ML in this context include:
Predictive Modeling: AI algorithms can be trained on large datasets of known compounds and their biological activities to predict the properties of new, virtual molecules. This allows for the rapid screening of vast chemical libraries to identify promising candidates for synthesis and testing. researchgate.net
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties from scratch. By providing the model with specific criteria, such as target affinity and pharmacokinetic parameters, it can generate novel pyrrolidin-pyrimidine derivatives that are more likely to be successful in preclinical development. researchgate.net
Lead Optimization: Once a lead compound is identified, AI can suggest modifications to its structure to improve its efficacy, reduce toxicity, and enhance its drug-like properties. researchgate.netnih.gov This iterative process of design and prediction can significantly shorten the lead optimization phase. researchgate.net
The integration of AI and ML is expected to streamline the drug discovery pipeline, reducing the time and cost associated with bringing new pyrrolidin-pyrimidine-based therapies to the market. nih.govbpasjournals.com
Application of Omics Technologies in Biological Characterization
Omics technologies, which encompass genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of the biological effects of a drug candidate. nih.gov The application of these technologies will be crucial for the comprehensive biological characterization of new pyrrolidin-pyrimidine compounds. nih.govresearchgate.net
Key applications of omics in this area include:
Target Identification and Validation: Omics data can help to identify the specific molecular targets of a compound and validate its mechanism of action. For example, proteomics can be used to identify proteins that bind to the compound, while transcriptomics can reveal changes in gene expression in response to treatment.
Biomarker Discovery: By analyzing the molecular profiles of cells or tissues treated with a pyrrolidin-pyrimidine derivative, researchers can identify biomarkers that predict the compound's efficacy or toxicity. These biomarkers can then be used in clinical trials to select patients who are most likely to respond to the treatment.
Toxicity Profiling: Omics technologies can provide early insights into the potential toxicity of a compound by identifying changes in cellular pathways that are associated with adverse effects. This allows for the early deselection of compounds with unfavorable safety profiles.
The integration of multi-omics data will provide a deeper understanding of the complex biological activities of pyrrolidin-pyrimidine compounds and facilitate their translation into clinical practice. nih.gov
Advanced In Vivo Preclinical Model Development for Efficacy Assessment
The translation of in vitro findings to clinical success is a major challenge in drug development. Advanced in vivo preclinical models that more accurately recapitulate human physiology and disease are essential for the robust efficacy assessment of new pyrrolidin-pyrimidine compounds. xtalks.commdpi.com
Future directions in preclinical modeling include:
Humanized Models: The use of animal models that have been genetically engineered to express human genes or contain human cells or tissues can provide more predictive data on the efficacy and safety of a drug candidate in humans. xtalks.com
Patient-Derived Xenografts (PDX): PDX models, in which tumor tissue from a patient is implanted into an immunodeficient mouse, are increasingly being used in oncology research to evaluate the efficacy of anticancer agents in a setting that more closely mimics the patient's own tumor. xtalks.com
Organ-on-a-Chip Technology: These microfluidic devices contain living cells in a 3D microenvironment that mimics the structure and function of human organs. mdpi.com Organ-on-a-chip models can be used to study the effects of a compound on specific organs and to predict its pharmacokinetic and pharmacodynamic properties in humans. mdpi.com
These advanced models will provide more reliable data on the in vivo performance of pyrrolidin-pyrimidine derivatives, increasing the likelihood of success in clinical trials. xtalks.com
Exploration of New Therapeutic Applications for Pyrrolidin-Pyrimidine Scaffolds
The pyrrolidin-pyrimidine scaffold has already demonstrated a broad range of biological activities, and future research will undoubtedly uncover new therapeutic applications. nih.govresearchgate.netnih.govnih.gov
Potential new therapeutic areas for this versatile scaffold include:
Infectious Diseases: Given the emergence of drug-resistant pathogens, there is a pressing need for new antimicrobial agents. The pyrrolidin-pyrimidine scaffold could serve as a starting point for the development of novel antibiotics and antivirals. nih.govresearchgate.net
Neurodegenerative Diseases: The ability of some pyrrolidin-pyrimidine derivatives to cross the blood-brain barrier and modulate targets in the central nervous system suggests their potential for the treatment of neurodegenerative disorders such as Parkinson's and Huntington's disease. nih.govnih.gov
Metabolic Diseases: The structural features of the pyrrolidin-pyrimidine scaffold may allow for the design of compounds that target key enzymes and receptors involved in metabolic pathways, offering potential new treatments for conditions like diabetes and obesity. nih.gov
The continued exploration of the chemical space around the pyrrolidin-pyrimidine core, coupled with advanced screening and biological characterization methods, will likely lead to the discovery of new medicines for a wide range of diseases. gsconlinepress.comnih.govacs.orgacs.org
Q & A
Q. Methodological Insight :
- Use Gaussian or ORCA software for energy minimization.
- Compare computed IR/NMR spectra with experimental data to validate models .
What strategies resolve contradictions in stereochemical assignments for this compound?
Advanced Research Focus
Conflicts in stereochemistry often arise from ambiguous crystallographic or spectroscopic data. Solutions include:
- X-ray Crystallography : Refinement using SHELXL (e.g., for absolute configuration determination). SHELX programs are robust for small-molecule structures, though newer tools may offer higher accuracy .
- Vibrational Circular Dichroism (VCD) : Detects subtle chiral center differences, complementing NMR data .
Case Study :
A patent for (3S)-pyrrolidin-3-ol derivatives used single-crystal X-ray analysis to confirm stereochemistry, resolving discrepancies from polarimetry .
How can researchers investigate the compound’s biological target interactions?
Q. Advanced Research Focus
- Surface Plasmon Resonance (SPR) : Measures binding kinetics with proteins (e.g., kinases or GPCRs). Precedent exists for pyrrolidine derivatives in enzyme inhibition studies .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-receptor binding .
Q. Methodological Insight :
- Use a C18 column with gradient elution (water:acetonitrile + 0.1% formic acid) for optimal separation .
How does the methylpyrimidinyl group influence pharmacological activity compared to analogs?
Advanced Research Focus
Structure-Activity Relationship (SAR) studies reveal:
- Electron-Withdrawing Effects : The 4-methylpyrimidinyl group enhances metabolic stability compared to pyridine analogs, as seen in pharmacokinetic studies of related compounds .
- Steric Effects : Substituents at the pyrimidine 2-position modulate target selectivity. For example, methyl groups reduce off-target binding in kinase inhibitors .
Q. Basic Research Focus
Q. Methodological Insight :
- Continuous flow reactors improve yield and reduce energy consumption compared to batch processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
